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Compound Name: 2-Hydroxymuconic semialdehyde

Cat. No.: B1238863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various 2-
hydroxymuconic semialdehyde dehydrogenases (HMSD), enzymes crucial in the metabolic

pathways of aromatic compounds. Understanding the kinetic parameters of these enzymes is

vital for applications in bioremediation, biocatalysis, and as potential targets for drug

development. This document summarizes key experimental data, outlines the methodologies

used for their determination, and provides a visual representation of the experimental workflow.

Data Presentation: Kinetic Parameters of 2-
Hydroxymuconic Semialdehyde Dehydrogenases
The following table summarizes the kinetic constants for different 2-hydroxymuconic
semialdehyde dehydrogenases and related enzymes, highlighting their varying affinities and

catalytic efficiencies for their respective substrates.
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Enzyme Organism Substrate Km (µM) kcat (s-1)
kcat/Km
(M-1s-1)

Cofactor

NahI
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G7

2-
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semialdehy

de

1.3 ± 0.3 0.9 0.66 x 106 NAD+

NahI
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nas putida

G7

Salicylalde

hyde
No activity - - NAD+

XylG
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aldehydes
- -

0.8 – 30 x

104
-

LigC

Sphingomo
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4-Carboxy-

2-

hydroxymu
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semialdehy

de

26.0 ± 0.5 - - NADP+

LigC
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4-Carboxy-

2-

hydroxymu
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semialdehy

de

20.6 ± 1.0 - - NAD+

2-

Aminomuc

onate-6-

semialdehy

de

dehydroge

nase

Pseudomo

nas

pseudoalc

aligenes

2-

Hydroxymu

conic

semialdehy

de

11 to 26 - - -
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Experimental Protocols
The following methodologies are based on the characterization of recombinant 2-

hydroxymuconate semialdehyde dehydrogenase (NahI) from Pseudomonas putida G7.[1]

Enzyme Expression and Purification:

The gene encoding the 2-hydroxymuconate semialdehyde dehydrogenase (in this case,

nahI) was subcloned into a T7 expression vector.[1]

The enzyme was overexpressed in Escherichia coli Arctic Express (DE3) at 12°C as an N-

terminal hexa-histidine-tagged fusion protein.[1]

The soluble protein was purified using affinity and size-exclusion chromatography.[1]

The His-tag was removed using recombinant TEV protease to obtain a near-native enzyme.

[1]

Enzymatic Assay and Kinetics:

The activity of 2-hydroxymuconate semialdehyde dehydrogenase was measured at 25°C by

monitoring the decrease in absorbance at 375 nm, which corresponds to the decrease in the

concentration of the substrate, 2-hydroxymuconate semialdehyde.[1]

The production of NADH could not be monitored at 340 nm due to the absorbance of the

substrate at this wavelength.[1]

The reaction mixture (1.0 mL final volume) contained 50 mM potassium phosphate buffer

(pH 8.5), 50 mM NaCl, a fixed concentration of NAD+ (presumed to be saturating at 200

μM), and 0.003 mg/mL of the purified enzyme.[1]

Both the substrate and cofactor were dissolved in the same potassium phosphate buffer

before being added to the reaction mixture.[1]

The assay was initiated by adding various concentrations of 2-hydroxymuconate

semialdehyde (ranging from 2 to 40 μL of a stock solution).[1]
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All spectrophotometric measurements were performed in quartz cuvettes with a 10 mm path

length using a diode-array spectrophotometer.[1]

Initial velocities were plotted against substrate concentrations, and the data were fitted to the

Michaelis-Menten equation to determine the Km and kcat values.[1]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the expression, purification, and

kinetic characterization of a recombinant 2-hydroxymuconic semialdehyde dehydrogenase.
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Caption: Generalized workflow for HMSD characterization.
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This guide provides a foundational understanding of the substrate specificities of different 2-
hydroxymuconic semialdehyde dehydrogenases, supported by quantitative data and

detailed experimental protocols. This information can aid researchers in selecting appropriate

enzymes for specific applications and in designing further studies to explore the structure-

function relationships within this enzyme family.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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